molecular formula C15H15NO3 B1592313 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 861841-90-9

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No. B1592313
M. Wt: 257.28 g/mol
InChI Key: VHNDAASEYRABBJ-UHFFFAOYSA-N
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Patent
US07220742B2

Procedure details

21.0 mL (258 mmol) chloroacetyl chloride are added dropwise to 60.0 g (233 mmol) 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone and 70.0 g (506 mmol) potassium carbonate while being cooled with the ice bath. Then the mixture is stirred overnight at ambient temperature and then for 6 hours at reflux temperature. The hot reaction mixture is filtered, then evaporated down to approx. 400 mL and combined with ice water. The precipitate obtained is suction filtered, dried and purified by chromatography on a short silica gel column (dichloromethane:methanol=99:1). The fractions containing the product are evaporated down, suspended in isopropanol/diisopropylether, suction filtered and washed with diisopropylether. Yield: 34.6 g (50%); mass spectroscopy [M+H]+=298.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[C:8]([OH:24])=[C:9]([C:21](=[O:23])[CH3:22])[CH:10]=[C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>>[C:21]([C:9]1[C:8]2[O:24][CH2:2][C:3](=[O:4])[NH:6][C:7]=2[CH:12]=[C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]=1)(=[O:23])[CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
60 g
Type
reactant
Smiles
NC=1C(=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O)O
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 6 hours at reflux temperature
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated down to approx. 400 mL
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a short silica gel column (dichloromethane:methanol=99:1)
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
are evaporated down
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
washed with diisopropylether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.